S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate
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Overview
Description
S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate: is an organophosphorus compound with the molecular formula C9H12ClO2PS3. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a chlorophenyl group and a phosphorodithioate moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate typically involves the reaction of 4-chlorothiophenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate or phosphonate derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioate and phosphonate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of pesticides and herbicides .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in research to understand the mechanisms of enzyme inhibition and to develop new inhibitors for therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in the development of drugs targeting specific enzymes. Its inhibitory properties make it a candidate for drug discovery and development .
Industry: Industrially, the compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate involves the inhibition of specific enzymes, particularly those containing thiol groups. The compound interacts with the active site of the enzyme, forming a covalent bond with the thiol group, which leads to the inhibition of enzyme activity. This mechanism is crucial for its applications as a pesticide and herbicide .
Comparison with Similar Compounds
- S-(4-Chlorophenyl) O,O-diethyl phosphorodithioate
- O-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate
- S-(4-Chlorophenyl) O,O-diisopropyl phosphorodithioate
Comparison: S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate is unique due to its specific combination of the chlorophenyl group and the dimethyl phosphorodithioate moiety. This combination imparts distinct chemical properties, such as its reactivity and inhibitory effects on enzymes. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications .
Properties
CAS No. |
5114-31-8 |
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Molecular Formula |
C8H10ClO2PS2 |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(4-chlorophenyl)sulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO2PS2/c1-10-12(13,11-2)14-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
YLLXJRPQKHRNHV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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